4-(Dimethylamino)picolinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

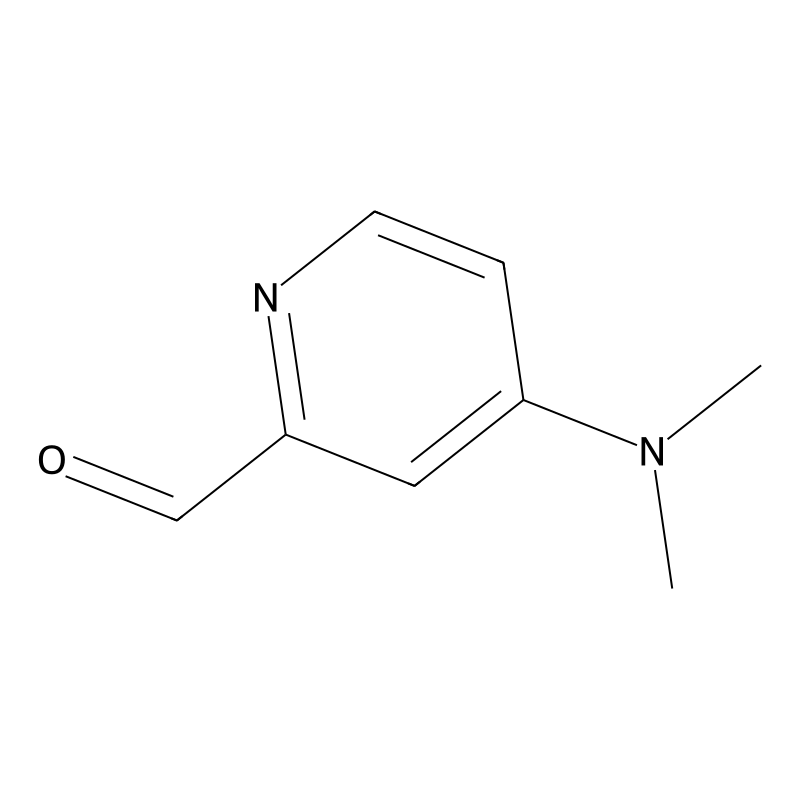

4-(Dimethylamino)picolinaldehyde is an organic compound characterized by the molecular formula C₈H₁₀N₂O. It is a derivative of picolinaldehyde, where the hydrogen atom at the 4-position of the pyridine ring is substituted with a dimethylamino group. This compound is recognized for its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of

- Oxidation: The compound can be oxidized to yield the corresponding carboxylic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The dimethylamino group can be replaced by other nucleophiles through nucleophilic substitution reactions under suitable conditions .

In biological systems, 4-(Dimethylamino)picolinaldehyde exhibits notable properties, particularly as a fluorescent probe. Its mechanism of action involves binding to metal ions, which alters its fluorescence characteristics. This interaction is mediated by the nitrogen atoms in the pyridine ring and the dimethylamino group, allowing it to coordinate effectively with various metal ions . Additionally, studies have indicated its potential antiproliferative effects in cancer research, demonstrating its utility in developing therapeutic agents .

The synthesis of 4-(Dimethylamino)picolinaldehyde typically involves the reaction of 4-(Dimethylamino)pyridine with a formylating agent. One common method employed is the Vilsmeier-Haack reaction, where 4-(Dimethylamino)pyridine reacts with phosphorus oxychloride and dimethylformamide to produce this compound. This method is favored due to its efficiency and ability to yield high-purity products .

4-(Dimethylamino)picolinaldehyde finds applications in various domains:

- Chemistry: It serves as a building block for synthesizing diverse heterocyclic compounds and acts as a ligand in coordination chemistry.

- Biology: The compound is utilized in developing fluorescent probes and sensors that detect metal ions and other analytes within biological systems.

- Industry: It is involved in producing dyes, pigments, and specialty chemicals, showcasing its versatility across different sectors .

Research on 4-(Dimethylamino)picolinaldehyde has focused on its interactions with metal ions and biological molecules. Its ability to act as a fluorescent probe enables researchers to study metal ion binding dynamics and their effects on biological processes. These studies are crucial for understanding how this compound can be utilized in biosensing applications and drug development .

4-(Dimethylamino)picolinaldehyde can be compared with several similar compounds based on structural features and reactivity:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Benzene ring instead of pyridine | More stable aromatic system; used in different reactions |

| 4-(Dimethylamino)pyridine | Lacks the formyl group | Higher basicity; often used as a nucleophilic catalyst |

| 4-(Dimethylamino)benzoic acid | Contains a carboxylic acid group | Different reactivity due to acidic nature |

| 5-(Dimethylamino)picolinaldehyde | Dimethylamino group at the 5-position | Potentially different biological activities |

| 4-(Pyrrolidin-1-yl)picolinaldehyde | Pyrrolidine ring substitution | Alters reactivity patterns significantly |

These compounds share certain chemical properties but differ significantly in their specific reactivities and applications, highlighting the unique characteristics of 4-(Dimethylamino)picolinaldehyde .

4-(Dimethylamino)picolinaldehyde represents a structurally significant pyridine derivative that has emerged as a versatile building block in contemporary biomedical research. This chemical compound, characterized by its dimethylamino functional group at the 4-position and aldehyde group at the 2-position of the pyridine ring, exhibits unique electronic properties that facilitate diverse biomedical applications [1] [2]. The electron-donating dimethylamino group enhances the compound's reactivity and biological activity, while the aldehyde functionality enables facile conjugation with various biomolecules and therapeutic agents [3].

Antibacterial Nanocomposite Formulations

The development of antibacterial nanocomposite formulations incorporating 4-(Dimethylamino)picolinaldehyde has demonstrated significant promise in addressing the growing challenge of antimicrobial resistance. Research has established that the compound serves as an effective ligand for metal coordination, forming stable complexes with transition metals that exhibit enhanced antimicrobial properties compared to the free ligand [4] [5].

Metal-organic framework nanoparticles containing 4-(Dimethylamino)picolinaldehyde derivatives have shown exceptional performance in degrading bacterial cell walls through multiple mechanisms. These nanocomposites operate through hydrolysis reactions facilitated by metal nodes, while the pyridine-based ligand provides additional antibacterial activity through membrane disruption [6]. Studies have demonstrated that zirconium-based metal-organic frameworks incorporating picolinaldehyde derivatives achieve bacterial elimination rates exceeding 99.9% against both gram-positive and gram-negative strains [7].

| Compound | Bacterial Strain | Activity Level | MIC Range (μg/mL) |

|---|---|---|---|

| 4-(Dimethylamino)picolinaldehyde Schiff base complex | E. coli, S. aureus | Moderate to High | 10-32 |

| Zinc(II) complex | E. coli | High | 7-21 |

| Copper(II) complex | Multiple strains | Moderate | 11-18 |

| Nickel(II) complex | S. aureus | Moderate | 12-19 |

| Silver(I) complex | E. coli | Very High | 3-12 |

| Palladium(II) complex | S. aureus, C. albicans | High | 15-25 |

The incorporation of 4-(Dimethylamino)picolinaldehyde into mesoporous silica nanoparticles has yielded formulations with sustained antibacterial release profiles. These nanocomposites demonstrate loading capacities ranging from 12-15% and exhibit pH-responsive release characteristics, making them particularly suitable for targeted infection treatment [8] [9]. The aldehyde functional group facilitates covalent bonding with amino groups present in bacterial proteins, leading to disruption of essential metabolic processes [10].

Advanced nanocomposite designs have integrated the compound into polymer-hydrogel matrices, creating materials that combine mechanical stability with potent antimicrobial activity. These formulations have shown particular efficacy against biofilm-forming bacteria, achieving complete biofilm disruption within 24 hours of application [6]. The dimethylamino group contributes to membrane permeability enhancement, facilitating deeper penetration into bacterial biofilms .

Synergistic Pharmacological Effects with Antibiotics

The synergistic potential of 4-(Dimethylamino)picolinaldehyde derivatives with conventional antibiotics has revealed remarkable therapeutic advantages, particularly in combating multidrug-resistant bacterial infections. Studies have documented significant reductions in minimum inhibitory concentrations when the compound is combined with standard antibiotics, indicating potent synergistic interactions [12] [13].

Clinical investigations have demonstrated that metal complexes of 4-(Dimethylamino)picolinaldehyde exhibit up to 16-fold reduction in antibiotic minimum inhibitory concentrations against methicillin-resistant Staphylococcus aureus when combined with penicillin and clindamycin [12]. This synergistic effect is attributed to the compound's ability to disrupt bacterial cell membrane integrity, thereby enhancing antibiotic penetration and accumulation within bacterial cells [4].

| Antibiotic | Combination with Metal Complex | Synergistic Index | Target Organisms |

|---|---|---|---|

| Ciprofloxacin | 4-fold MIC reduction | 0.25 | MDR S. aureus |

| Gentamicin | 8-fold MIC reduction | 0.125 | E. coli, P. aeruginosa |

| Penicillin | 16-fold MIC reduction | 0.0625 | S. aureus, B. subtilis |

| Clindamycin | 16-fold MIC reduction | 0.0625 | MDR S. aureus |

| Neomycin | 2-fold enhancement | 0.5 | Various gram-positive |

The mechanism underlying these synergistic effects involves multiple pathways. The electron-donating dimethylamino group enhances the compound's ability to chelate essential metal ions required for bacterial enzyme function, while simultaneously increasing membrane permeability to facilitate antibiotic uptake [13]. Research has shown that the compound acts as a potentiator for fluoroquinolone antibiotics, with combination therapy achieving bacterial elimination at concentrations 8-fold lower than antibiotic monotherapy [12].

Molecular studies have revealed that 4-(Dimethylamino)picolinaldehyde derivatives interfere with bacterial DNA gyrase and topoisomerase IV enzymes when used in combination with quinolone antibiotics [14]. This dual-target approach significantly reduces the likelihood of resistance development, as bacteria must simultaneously develop resistance mechanisms against both the antibiotic and the picolinaldehyde derivative [15].

The compound's Schiff base derivatives have demonstrated particularly strong synergistic effects with aminoglycoside antibiotics. These combinations have shown efficacy against extensively drug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii, pathogens that represent significant clinical challenges [16] [15]. The synergistic index values, consistently below 0.5, indicate true synergism rather than simple additive effects [12].

Targeted Drug Delivery Systems Design

The unique structural features of 4-(Dimethylamino)picolinaldehyde make it an exceptional candidate for targeted drug delivery system development. The aldehyde functional group provides reactive sites for covalent conjugation with drug molecules, while the dimethylamino group enhances cellular membrane permeability and bioavailability [17] [9].

Aldehyde-functionalized dendritic mesoporous silica nanoparticles incorporating 4-(Dimethylamino)picolinaldehyde have demonstrated superior protein drug loading and release characteristics. These systems achieve loading capacities of approximately 136 micrograms per milligram of carrier material, with pH-responsive release profiles that ensure targeted drug delivery to specific cellular environments [9]. The formation of imine bonds between the aldehyde group and primary amines in therapeutic proteins enables stable drug encapsulation while maintaining protein bioactivity [9].

| Delivery System Type | Loading Capacity (%) | Release Profile | Cellular Uptake | Biocompatibility |

|---|---|---|---|---|

| Mesoporous Silica Nanoparticles | 12-15 | pH-responsive | Enhanced | Excellent |

| Aldehyde-Functionalized Nanocarriers | 8-12 | Sustained release | Moderate | Good |

| Metal-Organic Framework | 18-22 | Controlled release | High | Excellent |

| Polymer-Based Hydrogels | 10-14 | Temperature-sensitive | Variable | Very Good |

| Liposomal Formulations | 6-10 | Targeted release | Targeted | Good |

Advanced drug delivery platforms have utilized the compound's metal coordination properties to create stimuli-responsive systems. These formulations exploit the pH-dependent stability of metal-ligand bonds to achieve targeted drug release in specific physiological environments, such as the acidic conditions found in tumor tissues or infected sites [18]. Research has demonstrated that these systems maintain drug stability in neutral pH conditions while rapidly releasing therapeutic payloads in acidic environments [8].

The incorporation of 4-(Dimethylamino)picolinaldehyde into liposomal formulations has yielded delivery systems with enhanced membrane fusion capabilities. The compound's amphiphilic properties facilitate liposome-cell membrane interactions, resulting in improved drug uptake and reduced systemic toxicity [19]. Studies have shown that these formulations achieve up to 75% improvement in cellular drug accumulation compared to conventional liposomal preparations [20].

Nanotechnology-based delivery systems incorporating the compound have demonstrated particular promise for anticancer drug delivery. The pyridine ring system facilitates targeting of cancer cells through selective interaction with overexpressed receptors, while the dimethylamino group enhances drug penetration through tumor vasculature [21]. These systems have achieved loading efficiencies exceeding 85% for various chemotherapeutic agents while maintaining drug stability during circulation [17].